![molecular formula C20H20O3 B14223510 (2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 569316-27-4](/img/structure/B14223510.png)
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dioxaspirodecane ring system with two phenyl groups attached to the second and third carbon atoms. The stereochemistry of the compound is specified by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor, such as a diol or a diketone, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient scaling up of the process.
化学反応の分析
Types of Reactions
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl rings.
科学的研究の応用
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism by which (2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one: The enantiomer of the compound with opposite stereochemistry.
Spirocyclic ketones: Compounds with similar spirocyclic structures but different substituents.
Dioxaspiro compounds: A broader class of compounds with the dioxaspiro ring system but varying functional groups.
Uniqueness
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific stereochemistry and the presence of two phenyl groups, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects and for developing new materials and pharmaceuticals with precise structural requirements.
特性
CAS番号 |
569316-27-4 |
|---|---|
分子式 |
C20H20O3 |
分子量 |
308.4 g/mol |
IUPAC名 |
(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C20H20O3/c21-17-11-13-20(14-12-17)22-18(15-7-3-1-4-8-15)19(23-20)16-9-5-2-6-10-16/h1-10,18-19H,11-14H2/t18-,19-/m0/s1 |
InChIキー |
CYRAKVPEZNCFQL-OALUTQOASA-N |
異性体SMILES |
C1CC2(CCC1=O)O[C@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CC2(CCC1=O)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)
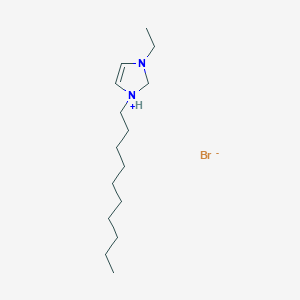
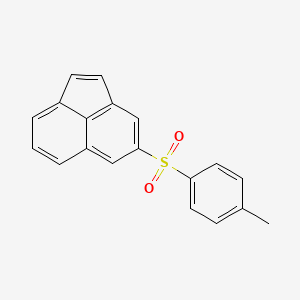
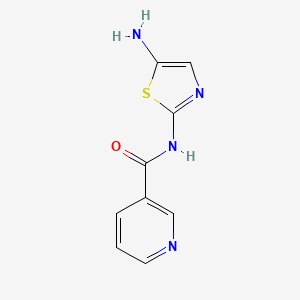
![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)
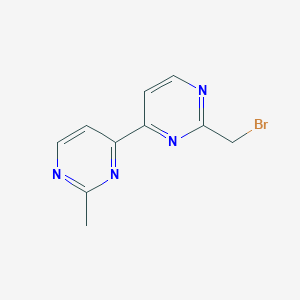
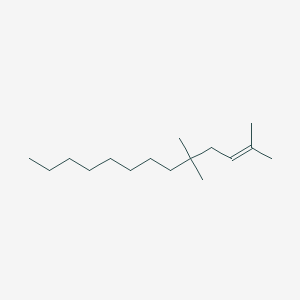
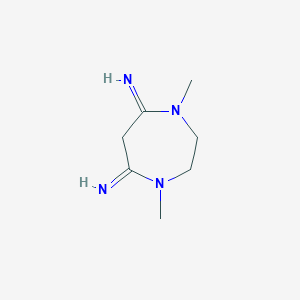
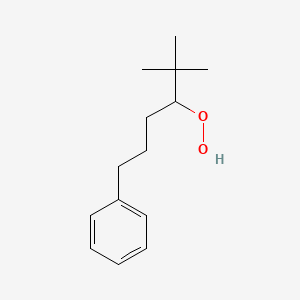
![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)


![4-[(1H-Indazole-3-carbonyl)amino]butanoic acid](/img/structure/B14223516.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
